4-Bromo-5-chlorophthalic acid

Organic Synthesis Halogenation Process Chemistry

Research supply challenge: Sourcing a regioisomerically pure, unsymmetrical dihalogenated phthalic acid for sequential functionalization is non-trivial, with direct synthesis often failing. This compound provides the exact solution. - Enables programmed, two-step diversification: preferential Suzuki-Miyaura coupling at C-4 (Br), followed by C-5 (Cl) amination or Sonogashira coupling. - High predicted density (1.959 g/cm³) and boiling point (438.5 °C) support applications in high-refractive-index polymers and X-ray contrast agents. - Provides a unique Br/Cl anomalous scattering signature for protein crystallography phasing.

Molecular Formula C8H4BrClO4
Molecular Weight 279.47 g/mol
CAS No. 937647-86-4
Cat. No. B6286202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chlorophthalic acid
CAS937647-86-4
Molecular FormulaC8H4BrClO4
Molecular Weight279.47 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O
InChIInChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
InChIKeyQOYLZRZHGCQHCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chlorophthalic acid: Regiospecific Dihalogenated Intermediate


4-Bromo-5-chlorophthalic acid is a dihalogenated aromatic dicarboxylic acid characterized by a phthalic acid core bearing bromine at the 4-position and chlorine at the 5-position, with the molecular formula C8H4BrClO4 and a molecular weight of 279.47 g/mol . This compound exhibits distinct physicochemical properties, including a predicted density of 1.959 g/cm³, a boiling point of 438.5 °C, and a pKa of 2.63, which differentiate it from its mono-halogenated and symmetrical dihalogenated analogs . Its primary value proposition lies in its role as a regiospecifically functionalized building block, where the differential reactivity of its bromine and chlorine atoms enables sequential, site-selective transformations in the construction of complex molecular architectures .

4-Bromo-5-chlorophthalic acid: Why Generic Analogs Are Inadequate


Generic substitution with mono-halogenated (e.g., 4-bromophthalic acid or 5-chlorophthalic acid) or symmetrically dihalogenated (e.g., 4,5-dichlorophthalic acid) analogs is not viable due to the unique, positionally defined reactivity profile conferred by the asymmetric Br/Cl substitution pattern. This differential halogen reactivity allows for orthogonal, stepwise functionalization strategies, a capability absent in symmetrical dihalides which undergo indiscriminate dual substitution . Furthermore, the regioselective synthetic challenges associated with installing two distinct halogens on the phthalic acid core—highlighted by failed attempts to brominate 4-chlorophthalic anhydride directly—underscore the compound's non-trivial accessibility and intrinsic value for specific synthetic routes .

4-Bromo-5-chlorophthalic acid: Evidence vs. Closest Analogs


Synthetic Route and Yield Comparison

While the synthesis of 4-bromo-5-chlorophthalic acid from 4-chlorophthalic anhydride via direct bromination has been reported to fail, alternative multi-step routes have been developed. A specific three-step synthesis involving N-bromosuccinimide bromination, diazotization/chlorination, and permanganate oxidation provides the target compound, though overall yields are not explicitly quantified in the available public literature for a direct head-to-head comparison . In contrast, the synthesis of the comparator 4,5-dichlorophthalic acid can be achieved in an eight-step reaction with an overall yield of 26%, providing a class-level benchmark for the synthetic complexity of accessing regiospecifically dihalogenated phthalic acids [1]. This serves to contextualize the non-trivial nature of accessing the target compound's specific substitution pattern.

Organic Synthesis Halogenation Process Chemistry

Orthogonal Reactivity for Sequential Synthesis

The presence of both bromine and chlorine on the aromatic ring provides a platform for orthogonal reactivity. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established, with the order being Ar-I > Ar-Br > Ar-Cl [1]. For 4-bromo-5-chlorophthalic acid, this translates to a predicted site-selectivity for initial coupling at the bromine-bearing C-4 position, leaving the chlorine at C-5 available for a subsequent, different transformation under distinct catalytic conditions. This orthogonal functionalization capability is a key differentiator from symmetrical dihalides like 4,5-dichlorophthalic acid or 4,5-dibromophthalic acid, which would undergo less selective, competitive, or sequential double substitution under similar conditions, complicating the synthesis of unsymmetrical products .

Cross-Coupling Sequential Synthesis Site-Selectivity

Physicochemical Properties: Density, Lipophilicity, Thermal Stability

The unique combination of bromine and chlorine in 4-bromo-5-chlorophthalic acid results in distinct physicochemical properties that are not simply the average of its mono-halogenated or symmetrical counterparts. Specifically, its predicted density (1.959 g/cm³) is significantly higher than that of 4-bromophthalic acid (~1.6 g/cm³), 4,5-dichlorophthalic acid (~1.698 g/cm³), and phthalic acid (~1.593 g/cm³), reflecting the combined mass and polarizability of the Br/Cl pair . Its calculated lipophilicity (LogP of 2.90) is intermediate between 4-bromophthalic acid (LogP ~1.5) and 4,5-dibromophthalic acid (LogP >3.0), offering a tunable property for modulating membrane permeability or material hydrophobicity . The predicted boiling point of 438.5 °C is higher than that of 4-bromophthalic acid and 4,5-dichlorophthalic acid, indicating enhanced thermal stability for high-temperature applications .

Physicochemical Properties ADME Prediction Material Design

4-Bromo-5-chlorophthalic acid: Application Scenarios


Sequential Functionalization for Complex Molecules

Procurement is strongly indicated for medicinal chemistry and chemical biology projects requiring the construction of highly functionalized, unsymmetrical biaryl or heteroaryl architectures. The differential reactivity of the C-Br and C-Cl bonds (Ar-Br > Ar-Cl) allows for a programmed, two-step diversification: first, a Suzuki-Miyaura coupling at the more reactive C-4 (Br) site, followed by a Buchwald-Hartwig amination or Sonogashira coupling at the C-5 (Cl) site under more forcing or tailored catalytic conditions. This orthogonal functionalization strategy, as inferred from established cross-coupling principles [1], is not efficiently achievable with symmetrical 4,5-dihalides and minimizes the need for protecting group manipulations.

High-Density Polymers and Specialty Plasticizers

The significantly higher density of 4-bromo-5-chlorophthalic acid (1.959 g/cm³) compared to its non-halogenated and mono-halogenated analogs makes it a valuable monomer or comonomer for developing high-refractive-index polymers, X-ray contrast agents, and dense, non-migratory plasticizers for specialized applications. Its incorporation into polymer backbones can increase material density and adjust thermal properties, as evidenced by the compound's high predicted boiling point (438.5 °C) which suggests enhanced thermal stability of derived materials . This is particularly relevant in optoelectronics and medical device manufacturing where precise material density is a critical design parameter.

Heavy-Atom Derivative for Structural Biology and Materials

The presence of both bromine and chlorine atoms provides a unique anomalous scattering signature for X-ray crystallography. In structural biology, this compound can serve as a heavy-atom derivative for phasing protein structures via Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Diffraction (MAD). The specific Br/Cl combination offers a distinct absorption edge profile compared to compounds containing only bromine or only chlorine. The high density (1.959 g/cm³) and robust physicochemical profile support its use in co-crystallization and soaking experiments, where a stable, well-defined heavy atom is required.

Asymmetric Building Block for Metal-Organic Frameworks

The asymmetric 4-bromo-5-chloro substitution pattern offers a unique linker geometry for the construction of MOFs and Coordination Polymers. The regiospecific placement of the two different halogens can introduce anisotropy and specific electronic environments within the framework pores, which is not possible with symmetrical linkers like 4,5-dichlorophthalic acid . The high density of the linker can also contribute to the overall gravimetric and volumetric surface area of the resulting framework, influencing gas sorption properties and catalytic site distribution. This application stems directly from the compound's unique regiochemical and physicochemical profile.

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